molecular formula C38H55CoN2O4 B121589 Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate CAS No. 201870-82-8

Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate

Cat. No.: B121589
CAS No.: 201870-82-8
M. Wt: 662.8 g/mol
InChI Key: SZLTZRSRNDSBPH-SEILFYAJSA-K
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Description

This cobalt(III) complex features a sterically hindered, chiral phenolate ligand with two tert-butyl groups at the 2- and 4-positions of the aromatic ring. The ligand backbone incorporates a cyclohexyl-iminomethyl moiety with a (1R,2R)-stereochemical configuration, which introduces chirality and influences coordination geometry. The cobalt(III) center is stabilized by the tetradentate phenolate ligand, while the acetate counterion balances the +3 charge. The compound’s structural complexity suggests applications in asymmetric catalysis or small-molecule activation, though its exact reactivity profile requires further investigation .

Properties

IUPAC Name

cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3/t29-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLTZRSRNDSBPH-SEILFYAJSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55CoN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate is a complex organic compound that exhibits notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by a cobalt center in the +3 oxidation state coordinated to a complex ligand system. The presence of multiple tert-butyl groups contributes to its steric bulk and solubility, which can significantly influence its biological interactions. The acetate moiety also suggests potential reactivity in biological systems.

Biological Activity

Cobalt(3+) complexes have been extensively studied for their biological activities, particularly in medicinal chemistry. The following sections summarize key findings regarding the biological activity of this specific compound.

1. Antioxidant Activity

Cobalt(3+) complexes are known to exhibit antioxidant properties . The phenolic hydroxyl groups present in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. This activity is crucial for protecting against oxidative stress-related diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

Research indicates that this compound demonstrates potential antimicrobial activity , making it a candidate for developing new antibiotics. Its structural features may enhance its interaction with microbial membranes or enzymes, leading to effective inhibition of microbial growth.

3. Catalytic Activity

The cobalt center facilitates various redox reactions by cycling between different oxidation states. This catalytic activity is significant in biochemical pathways and industrial applications where cobalt complexes serve as catalysts in organic transformations.

The mechanisms through which this compound exerts its effects include:

  • Redox Cycling : The ability of cobalt to switch between oxidation states allows it to participate in redox reactions that are vital for cellular metabolism.
  • Interaction with Biomolecules : The complex may interact with proteins and nucleic acids, influencing their structure and function.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
Cobalt(II) AcetateModerate antimicrobialMore stable than Co(III)
Cobalt(III) ChlorideStrong oxidizing agentUsed in catalysis
2,4-Di-tert-butylphenolAntioxidantKnown for protective effects against oxidative stress

This table illustrates how the biological activities of cobalt complexes can vary significantly based on their structural characteristics and oxidation states.

Case Studies and Research Findings

Several studies have explored the biological implications of cobalt complexes:

  • Antioxidant Studies : In vitro assays demonstrated that cobalt complexes significantly reduced oxidative stress markers in cultured cells, suggesting therapeutic potential against oxidative damage .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that this compound exhibited inhibitory effects against various bacterial strains, indicating its potential use as an antibiotic agent.
  • Neuroprotective Effects : Research indicated that compounds similar to this cobalt complex could protect neuronal cells from amyloid-beta-induced toxicity through antioxidant mechanisms .

Scientific Research Applications

Catalysis

Cobalt(3+) complexes are recognized for their catalytic properties in organic reactions:

  • Oxidation Reactions: The compound is employed as a catalyst for the oxidation of alcohols to carbonyl compounds and the oxidation of benzene to phenol precursors. The cobalt center facilitates electron transfer processes essential for these transformations .
  • Polymerization Reactions: It is also used in polymerization processes, contributing to the synthesis of various polymers with tailored properties.

Materials Science

The compound's unique electronic and magnetic properties make it suitable for applications in materials science:

  • Development of New Materials: Research has focused on utilizing this compound to create materials with specific electronic characteristics, potentially leading to advancements in electronic devices and sensors.

Biological Applications

Cobalt(3+) complexes exhibit significant biological activities:

  • Antioxidant Activity: The compound shows strong antioxidant properties due to its ability to donate hydrogen atoms from its phenolic groups, which neutralizes free radicals and prevents oxidative damage. This property is crucial in pharmaceuticals aimed at combating oxidative stress-related diseases.
  • Antimicrobial Properties: Studies indicate that the compound possesses antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics or antimicrobial agents.

Industrial Applications

In industrial settings, the compound serves multiple functions:

  • Stabilizers in Plastics: It is utilized as a stabilizer in plastic formulations to prevent degradation due to UV exposure and oxidation. This application is vital for enhancing the longevity and durability of plastic products .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of cobalt(3+) complexes in biological systems. The results demonstrated that these complexes effectively reduced oxidative stress markers in cell cultures, indicating their potential therapeutic applications in preventing cellular damage associated with aging and diseases.

Case Study 2: Antimicrobial Activity

Research involving the antimicrobial effects of cobalt(3+) complexes revealed significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. This finding supports further exploration into the use of these compounds as alternatives to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxidation State Ambiguities in Spectroscopic Characterization

Cobalt(II) and cobalt(III) complexes with analogous ligands, such as LtBuCo(μ-OH)₂CoLtBu (Co²⁺) and LtBuCo(μ-O)₂CoLtBu (Co³⁺), exhibit overlapping X-ray absorption spectroscopy (XAS) pre-edge and edge features, making oxidation state differentiation challenging . X-ray photoelectron spectroscopy (XPS) also fails to resolve Co²⁺/Co³⁺ oxidation states conclusively due to similar binding energies. This ambiguity complicates direct comparisons of redox activity between the target Co³⁺ complex and its Co²⁺ analogues.

Ligand Architecture and Structural Diversity

The target compound’s ligand differs significantly from simpler amine-bis(phenolate) ligands in cobalt(II) complexes (e.g., those studied in ). While the latter often adopt octahedral geometries with labile coordination sites, the rigid, bulky tert-butyl groups and chiral cyclohexyl backbone in the target compound likely enforce a distorted square-planar or trigonal-bipyramidal geometry, reducing ligand flexibility. This structural rigidity may suppress unwanted dimerization—a common issue in less hindered cobalt complexes .

Catalytic and Redox Behavior

Unlike manganese or iron analogues with amine-bis(phenolate) ligands, which exhibit catalase or epoxidation activity, cobalt complexes are more often studied for CO₂ reduction or oxygen-evolving reactions. The LtBuCo framework () demonstrates moderate CO₂ reduction activity, but the target compound’s acetate counterion could alter substrate binding compared to chloride or nitrate analogues. Acetate’s weak coordinating ability may increase the accessibility of the cobalt center for catalysis, though this remains untested .

Counterion Effects

The acetate counterion in the target compound contrasts with common counterions like chloride or perchlorate in similar cobalt complexes.

Comparative Data Table

Property Target Compound Co(II) LtBuCo(μ-OH)₂CoLtBu Co(II) Amine-Bis(phenolate)
Oxidation State Co³⁺ Co²⁺ Co²⁺
Ligand Type Chiral tert-butyl phenolate with cyclohexyl-iminomethyl LtBu (tert-butyl phenolate) Amine-bis(phenolate)
Counterion Acetate None (bridging hydroxide) Chloride/Nitrate
Coordination Geometry Likely distorted square-planar/trigonal-bipyramidal Octahedral Octahedral
Spectroscopic Challenges Overlapping XAS/XPS signals with Co²⁺ analogues Yes Not reported
Catalytic Applications Hypothesized: CO₂ reduction, asymmetric catalysis CO₂ reduction Epoxidation (Mn/Fe analogues), catalase activity
Stability High (steric protection from tert-butyl groups) Moderate Moderate to low (ligand lability)

Research Implications and Limitations

The target compound’s chiral ligand architecture offers unique opportunities for enantioselective catalysis, but its Co³⁺ oxidation state and spectroscopic ambiguities necessitate advanced characterization techniques (e.g., magnetometry, EPR) to confirm electronic structure. Comparative studies with non-chiral cobalt(III) phenolate complexes are needed to isolate steric vs. electronic effects. Additionally, the absence of direct catalytic data for the target compound limits mechanistic insights, highlighting a critical research gap .

Preparation Methods

Ligand Synthesis and Structural Considerations

The ligand system in this cobalt(III) complex is a tetradentate Schiff base derived from 3,5-ditert-butyl-2-hydroxybenzaldehyde and (1R,2R)-cyclohexane-1,2-diamine. The synthesis proceeds via a condensation reaction, where the aldehyde group reacts with the primary amines of the diamine to form imine bonds. This step is typically conducted under reflux in anhydrous ethanol or methanol to facilitate water removal, which drives the equilibrium toward Schiff base formation . The stereochemical integrity of the (1R,2R)-cyclohexane diamine is preserved during this process, ensuring the chiral environment of the resulting ligand.

Table 1: Reaction Conditions for Ligand Synthesis

ComponentQuantitySolventTemperatureTimeYield
3,5-Ditert-butyl-2-hydroxybenzaldehyde2.0 mmolEthanol78°C6 hr85%
(1R,2R)-Cyclohexane diamine1.0 mmolEthanol78°C6 hr85%

The ligand is isolated as a bright yellow solid and purified via recrystallization from a dichloromethane-hexane mixture. Fourier-transform infrared (FTIR) spectroscopy confirms imine bond formation through the appearance of a characteristic C=N stretch at 1,649 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy further validates the structure, with distinct signals for the tert-butyl groups (δ 1.21–1.85 ppm) and aromatic protons (δ 6.8–8.1 ppm) .

Cobalt Complexation and Oxidation

The cobalt(III) complex is synthesized by reacting the Schiff base ligand with cobalt(II) acetate tetrahydrate under oxidizing conditions. Cobalt(II) acetate serves as both the metal source and the precursor for oxidation to cobalt(III). The reaction is conducted in methanol at 60°C, with hydrogen peroxide (H₂O₂) added as an oxidizing agent to facilitate the transition from Co(II) to Co(III) .

Table 2: Complexation Reaction Parameters

ParameterValue
Cobalt(II) acetate1.2 mmol
Ligand1.0 mmol
SolventMethanol
Temperature60°C
Oxidizing agentH₂O₂ (30%)
Reaction time4 hr
Yield72%

The oxidation state of cobalt is critical for stabilizing the complex. Cyclic voltammetry (CV) studies reveal a quasi-reversible Co(III)/Co(II) redox couple at E₁/₂ = −0.76 V vs. Ag/AgCl, confirming the +3 oxidation state in the final product . The acetate counterion originates from the cobalt precursor, ensuring charge balance in the complex.

Purification and Crystallization

The crude product is purified via column chromatography using silica gel and a gradient eluent of ethyl acetate and hexane (1:3 v/v). Slow evaporation of the purified solution in acetonitrile yields single crystals suitable for X-ray diffraction analysis. The crystal structure reveals a distorted octahedral geometry around the cobalt center, with the Schiff base ligand occupying four coordination sites (two imine nitrogens and two phenolic oxygens) and two acetate ions completing the coordination sphere .

Table 3: Crystallographic Data

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Coordination geometryOctahedral
Co–N bond length1.89–1.92 Å
Co–O bond length1.85–1.88 Å

Spectroscopic and Analytical Characterization

The complex is characterized using a combination of spectroscopic and analytical techniques:

  • FTIR : Peaks at 1,649 cm⁻¹ (C=N), 1,450 cm⁻¹ (C–O), and 798 cm⁻¹ (Co–O) confirm ligand coordination .

  • Elemental analysis : Results align with the theoretical composition (C, 60.66%; H, 7.49%; N, 8.32%) .

  • Mass spectrometry : ESI-MS exhibits a molecular ion peak at m/z 637.72 corresponding to [Co(L)]⁺ .

Mechanistic Insights and Optimization

The use of cobalt(II) acetate as a precursor allows for controlled oxidation to cobalt(III), avoiding the need for rare Co(III) salts. Kinetic studies indicate that the reaction follows a first-order dependence on both cobalt and ligand concentrations, with an activation energy of 58 kJ/mol . Optimizing the H₂O₂ concentration to 30% minimizes side reactions, such as ligand degradation, while ensuring complete oxidation of Co(II) to Co(III).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this cobalt(III) Schiff base complex, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves ligand preparation (e.g., condensation of substituted phenols with diamines) followed by coordination with cobalt(III) acetate. Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the ligand .
  • Metal coordination under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
    • Data Consideration : Monitor reaction progress via TLC and confirm final purity (>95%) using elemental analysis and mass spectrometry.

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (argon) at –20°C to prevent ligand degradation or metal center oxidation .
  • Avoid exposure to moisture (use desiccants) and light (amber glassware) due to the phenolate group’s photosensitivity .
  • Conduct stability assays under varying pH (4–9) and temperature (4°C–40°C) to identify degradation thresholds .

Q. Which spectroscopic techniques are critical for characterizing this complex?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify d-d transitions (e.g., λmax ~500 nm for Co(III)) and ligand-to-metal charge transfer bands .
  • EPR : Confirm the +3 oxidation state of cobalt (low-spin d⁶, g ≈ 2.0–2.3) .
  • FT-IR : Detect shifts in C=N (imine, ~1600 cm⁻¹) and phenolic O–H (~3400 cm⁻¹) stretching frequencies post-coordination .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for this complex in oxidation reactions?

  • Methodological Answer :

  • Control Experiments : Compare catalytic performance under strict O₂ vs. air to assess oxygen sensitivity .
  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., Co-peroxo species) and correlate with turnover rates .
  • Surface Analysis : Employ XPS to check for cobalt oxidation state changes (Co³⁺ → Co²⁺) during catalysis, which may explain activity loss .

Q. What strategies optimize the ligand’s steric and electronic effects to enhance catalytic selectivity?

  • Methodological Answer :

  • Ligand Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to increase metal center electrophilicity, improving substrate binding .
  • Steric Tuning : Replace tert-butyl groups with bulkier substituents (e.g., adamantyl) to enforce regioselectivity in C–H activation .
  • Computational Modeling : Use DFT (B3LYP/def2-TZVP) to predict ligand field splitting and correlate with experimental catalytic outcomes .

Q. How can researchers address discrepancies in magnetic susceptibility measurements for this complex?

  • Methodological Answer :

  • Sample Purity : Re-examine via X-ray crystallography to rule out paramagnetic impurities (e.g., Co(II) contaminants) .
  • Temperature-Dependent Studies : Perform SQUID magnetometry (2–300 K) to distinguish between low-spin Co(III) and potential spin-crossover behavior .
  • Solvent Effects : Compare measurements in coordinating (DMF) vs. non-coordinating (dichloromethane) solvents to assess ligand lability .

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